

Spectroscopic and Synthetic Overview of 2-Methoxyquinoline-4-carbaldehyde: A Technical Report

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carbaldehyde

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Disclaimer: Experimental spectroscopic data (NMR, IR, MS) for **2-Methoxyquinoline-4-carbaldehyde** is not readily available in public scientific databases. This document provides predicted mass spectrometry data for the target compound and, for comparative purposes, experimental data and a synthesis protocol for the closely related isomer, 2-methoxyquinoline-3-carbaldehyde. This information should be used as a reference and not as a direct substitute for experimental data of **2-Methoxyquinoline-4-carbaldehyde**.

Predicted Mass Spectrometry Data for 2-Methoxyquinoline-4-carbaldehyde

While experimental mass spectra are not available, predicted data provides insight into the expected mass-to-charge ratios for various adducts of **2-Methoxyquinoline-4-carbaldehyde** (C₁₁H₉NO₂). This information is valuable for mass spectrometry analysis and compound identification.^[1]

Adduct	Predicted m/z
[M+H] ⁺	188.07060
[M+Na] ⁺	210.05254
[M-H] ⁻	186.05604
[M+NH ₄] ⁺	205.09714
[M+K] ⁺	226.02648
[M+H-H ₂ O] ⁺	170.06058
[M+HCOO] ⁻	232.06152
[M+CH ₃ COO] ⁻	246.07717
[M+Na-2H] ⁻	208.03799
[M] ⁺	187.06277
[M] ⁻	187.06387

Spectroscopic Data for the Isomer: 2-Methoxyquinoline-3-carbaldehyde

For reference, the following sections detail the available experimental spectroscopic data for the constitutional isomer, 2-methoxyquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The PubChem entry for 2-methoxyquinoline-3-carbaldehyde indicates the availability of ¹H NMR spectral data.[\[2\]](#)

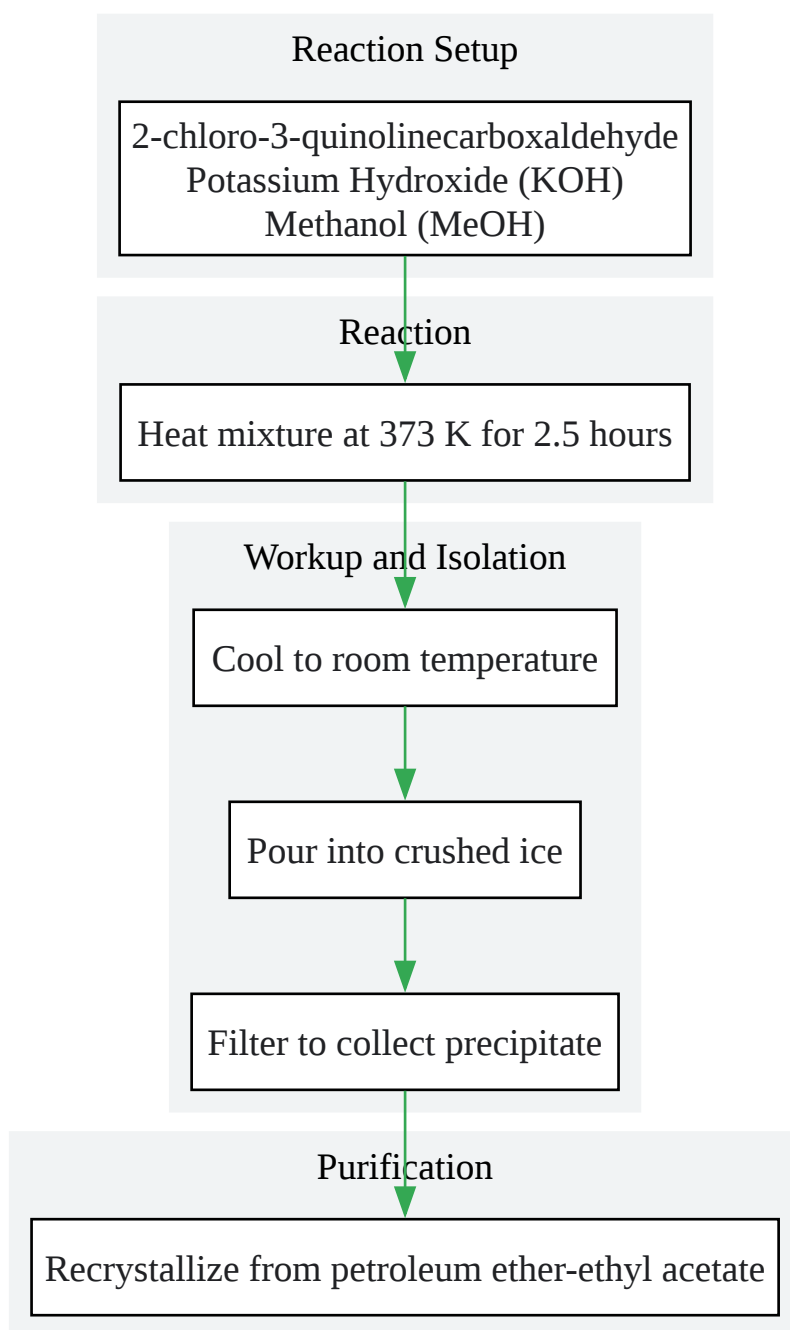
Infrared (IR) Spectroscopy

FTIR spectral data for 2-methoxyquinoline-3-carbaldehyde has been recorded using a KBr wafer technique.[\[2\]](#)

Experimental Protocols: Synthesis of 2-Methoxyquinoline-3-carbaldehyde

The following protocol outlines a method for the synthesis of the isomer 2-methoxyquinoline-3-carbaldehyde, which may serve as a foundational methodology for the synthesis of the 4-carbaldehyde isomer.^[3]^[4]

Synthesis Workflow



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Caption: Synthesis workflow for 2-methoxyquinoline-3-carbaldehyde.

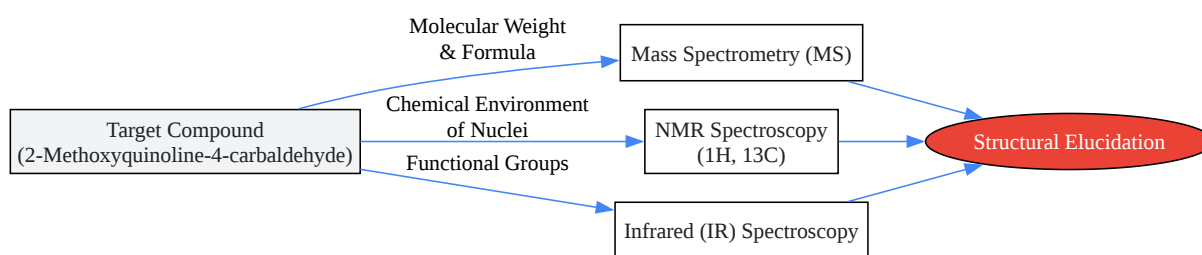
Detailed Methodology

A solution of 1 gram (17.8 mmol) of potassium hydroxide in 50 ml of methanol is prepared. To this solution, 2.5 grams (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added. The

resulting mixture is heated to 373 K for 2.5 hours. Following the heating period, the reaction mixture is cooled to room temperature and then poured into 200 grams of crushed ice, leading to the formation of a precipitate. This solid product is collected via filtration. The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product, 2-methoxyquinoline-3-carbaldehyde.[3][4]

Logical Relationships in Spectroscopic Analysis

The identification and characterization of a novel or synthesized compound like **2-Methoxyquinoline-4-carbaldehyde** follows a logical workflow that integrates various spectroscopic techniques.



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Caption: Interrelation of spectroscopic methods for structural elucidation.

This report underscores the current gap in available experimental data for **2-Methoxyquinoline-4-carbaldehyde** and provides the closest available information to aid researchers in their studies of this compound and its analogs. Further experimental work is necessary to fully characterize this molecule.

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References

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